2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride
Overview
Description
2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride: is an organic compound with the molecular formula C8H6F3NO2·HCl. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the trifluoromethyl group at the fifth carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-nitro-5-(trifluoromethyl)benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting 2-amino-5-(trifluoromethyl)benzoic acid is then purified through recrystallization.
Hydrochloride Formation: The purified compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction reactions to form various amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted benzoic acids with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Utilized in drug discovery and development processes.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-6-(trifluoromethyl)benzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Comparison:
- Position of Substituents: The position of the amino and trifluoromethyl groups on the benzene ring can significantly affect the compound’s chemical properties and reactivity.
- Chemical Properties: Differences in melting points, boiling points, and solubility.
- Biological Activity: Variations in biological activity and potential therapeutic applications.
2-Amino-5-(trifluoromethyl)benzoic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14;/h1-3H,12H2,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIFRUGCQADQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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